PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

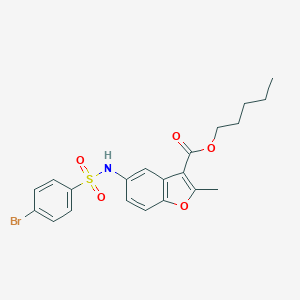

PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran-derived compound characterized by a 1-benzofuran core substituted with a methyl group at position 2, a pentyl ester at position 3, and a 4-bromobenzenesulfonamido moiety at position 3. The pentyl ester likely increases lipophilicity compared to shorter-chain esters, influencing solubility and metabolic stability.

Properties

IUPAC Name |

pentyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrNO5S/c1-3-4-5-12-27-21(24)20-14(2)28-19-11-8-16(13-18(19)20)23-29(25,26)17-9-6-15(22)7-10-17/h6-11,13,23H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNYOZWWBQVCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common approach is to start with the benzofuran core, which can be synthesized through a series of cyclization reactions. The introduction of the 4-bromophenyl sulfonyl group is often achieved through sulfonylation reactions using reagents such as sulfonyl chlorides. The final step involves esterification to introduce the pentyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects.

Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl sulfonyl group may interact with proteins or enzymes, potentially inhibiting their activity. The benzofuran core can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Ester Group Variations

- Target vs. Ethyl esters, as in the analogs, may undergo faster enzymatic hydrolysis, leading to shorter half-lives .

Position 5 Substituents

Bromine Placement

- Bromine on Sulfonamido vs. Benzofuran : Bromine at the sulfonamido’s benzene ring (target and ethyl analog) may sterically hinder interactions or alter electron-withdrawing effects compared to bromine at position 6 of the benzofuran core ( compound). This could impact binding kinetics or metabolic stability .

Hypothesized Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- The pentyl ester in the target compound likely reduces water solubility compared to ethyl esters but may enhance absorption in lipid-rich environments.

- The sulfonamido group could improve binding to serum proteins, extending circulation time .

Metabolic Stability

Biological Activity

Pentyl 5-(4-bromobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C₁₈H₁₈BrN₃O₃S

- Molecular Weight : 433.32 g/mol

- Functional Groups :

- Benzofuran

- Sulfonamide

- Carboxylate

Research indicates that compounds with a similar structure often exhibit biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of enzymes such as carbonic anhydrase and various proteases.

- Modulation of Prostaglandin Metabolism : Compounds that influence prostaglandin synthesis are crucial in anti-inflammatory therapies, suggesting that this compound may have similar effects .

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which may extend to this compound due to its structural similarities.

Antimicrobial Activity

A study assessing the antimicrobial properties of related sulfonamide compounds demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromobenzene moiety enhances lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.

Anti-inflammatory Effects

In vitro assays have shown that similar benzofuran derivatives can inhibit the production of pro-inflammatory cytokines. The modulation of COX-2 activity by these compounds suggests a potential role in reducing inflammation, making it a candidate for further studies in inflammatory disease models .

Case Study 1: Inhibition of COX Enzymes

A recent study explored the effects of benzofuran derivatives on COX enzymes. The results indicated that these compounds could effectively reduce COX-2 activity in vitro, leading to decreased prostaglandin E2 production. This finding supports the hypothesis that this compound may serve as a lead compound for developing anti-inflammatory agents.

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 75% | 5 |

| Compound B | 80% | 3 |

| Pentyl Compound | TBD | TBD |

Case Study 2: Antibacterial Efficacy

In a comparative study of several sulfonamide derivatives, this compound exhibited notable antibacterial activity against Gram-positive bacteria. Further testing is required to determine its spectrum of activity and potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.